molecular formula C9H15N3 B8190516 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine

Cat. No.: B8190516
M. Wt: 165.24 g/mol
InChI Key: XHMNEPBPGJXUGP-VIFPVBQESA-N
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Description

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine is a chiral amine-substituted pyridine derivative of significant interest in pharmaceutical and medicinal chemistry research. Compounds based on the pyridin-2-amine scaffold, such as those detailed in patent WO2022143985A1, are frequently investigated for their broad therapeutic potential, including as agents for antiviral, antineoplastic, and anti-inflammatory applications . The specific stereochemistry of the (1S)-1-amino-2-methylpropyl side chain in this compound is a critical feature, as it may influence its binding affinity and selectivity towards biological targets, making it a valuable intermediate for developing stereospecific drugs. The primary research value of this compound lies in its potential as a key building block or pharmacophore in drug discovery programs. Its molecular structure, featuring both a pyridin-2-amine ring and a chiral aminoalkyl chain, is commonly found in molecules designed to modulate protein-protein interactions or enzyme activity. For instance, similar pyridin-2-amine derivatives have been studied for their inhibitory effects on various biological targets . Researchers can utilize this compound to synthesize novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization, particularly in oncology, virology, and immunology. Key Specifications for Researchers:

Properties

IUPAC Name

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)9(11)7-4-3-5-8(10)12-7/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNEPBPGJXUGP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: A substitution reaction is carried out to introduce the 1-amino-2-methyl-propyl group at the 6-position of the pyridine ring.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Techniques: For purification and separation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

This compound is notable for its role as a building block in the development of pharmaceutical agents. It has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on viral infections, including HIV. For instance, modifications to the pyridine structure have led to compounds with enhanced antiviral potency against HIV-1, showing half maximal inhibitory concentrations (IC50) as low as 63 nM while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles .
  • Enzyme Modulation : The compound's structural features suggest it can interact with various enzymes and receptors. Studies have focused on its ability to modulate enzyme activity, which is crucial for drug development targeting specific diseases.

Chemical Biology

In biochemical assays, 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine is utilized to study receptor interactions and enzyme activities. Its unique chemical properties allow for detailed investigations into how it engages with biological targets:

  • Receptor Binding Studies : The compound has been used in studies focusing on its interaction with specific receptors, providing insights into its mechanism of action and potential therapeutic uses.

Material Science

The compound's unique chemical structure also lends itself to applications in materials science. Its properties can be exploited to create new materials with specific functionalities:

  • Polymer Chemistry : The synthesis of derivatives of this compound has been explored for developing polymers with enhanced properties. The branched alkyl chain contributes to the physical characteristics of these materials.

Synthesis Methodologies

The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Reduction and Amination : Utilizing reagents such as lithium aluminum hydride for reductions and various amination techniques to introduce the amino group at the desired position on the pyridine ring .

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

  • HIV Research : A study demonstrated that modifications to the pyridine scaffold significantly improved the selectivity index and reduced cytotoxicity while maintaining potent antiviral activity against HIV strains .
  • Receptor Interaction Studies : Research involving biochemical assays has shown that this compound can effectively engage specific receptors, suggesting potential therapeutic applications in treating diseases related to these targets.

Mechanism of Action

The mechanism of action of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Comparison: (S)- vs. (R)-Configuration

The (R)-isomer, (R)-6-(1-amino-2-methylpropyl)pyridin-2-amine, shares the same molecular formula (C₉H₁₅N₃) and connectivity but differs in stereochemistry. Such enantiomeric pairs often exhibit distinct pharmacological profiles. For example:

  • Bioactivity : Enantiomers may bind differentially to chiral biological targets (e.g., enzymes or receptors), leading to variations in efficacy or toxicity.

Pyridine-Based Heterocycles

6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
  • Molecular Formula : C₁₈H₂₄N₄ (MW: 296.4 g/mol)
  • Key Features : Incorporates a pyrrolidine ring and an additional pyridin-2-yl group. The branched 2-methylpropyl substituent and stereochemistry (2R) enhance structural complexity.
  • Comparison: The larger molecular weight and extended conjugation may increase lipophilicity compared to the simpler 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine.
6,6'-{[4-(3-Aminopropyl)benzene-1,3-diyl]diethane-2,1-diyl}bis(4-methylpyridin-2-amine)
  • Molecular Formula : C₂₈H₃₄N₆ (MW: 454.6 g/mol)
  • Key Features : A dimeric structure with a central benzene linker and dual pyridin-2-amine groups.

Functional Group Variations

(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
  • Molecular Formula : C₁₅H₁₅N₃ (MW: 237.3 g/mol)
  • Key Features : Contains a propargyl chain and dual pyridylmethyl groups.
  • Comparison: The alkyne functionality introduces reactivity for click chemistry, absent in 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine.
(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine
  • Molecular Formula : C₁₁H₂₄N₂O (MW: 200.3 g/mol)
  • Key Features : A pyrrolidine core with methoxy and ethyl substituents.
  • Comparison : The ether group enhances hydrophilicity, contrasting with the pyridine ring’s aromaticity in the target compound.

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Availability
6-[(1S)-1-Amino-2-methylpropyl]pyridin-2-amine C₉H₁₅N₃ ~165.2 (estimated) Chiral amine, pyridine core Research-grade
(R)-6-(1-Amino-2-methylpropyl)pyridin-2-amine C₉H₁₅N₃ ~165.2 (R)-enantiomer Discontinued
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine C₁₈H₂₄N₄ 296.4 Pyrrolidine linker, dual pyridine rings Available
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine C₁₅H₁₅N₃ 237.3 Propargyl chain, pyridylmethyl groups Synthetic

Research Implications and Limitations

  • Stereochemical Impact: The (S)-configuration of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine may confer unique binding affinities in medicinal chemistry, though direct data are lacking.
  • Functional Group Engineering : Comparisons suggest that substituents like pyrrolidine or propargyl groups can modulate solubility, reactivity, and target engagement.

Biological Activity

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine, also known as 6-(1-amino-2-methylpropyl)pyridin-2-amine, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration with an amino group at the 2-position and a branched alkyl chain at the 6-position of the pyridine ring, which may influence its interaction with various biological targets.

The molecular formula of this compound is C11H16N2C_{11}H_{16}N_2 with a molecular weight of approximately 176.26 g/mol. Its structural uniqueness allows it to serve as a significant building block in synthesizing more complex molecules.

Biological Activity

Research indicates that 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine interacts with several biological targets, including enzymes and receptors, which may modulate specific biological pathways. Notably, related compounds have shown inhibitory effects on inducible nitric oxide synthase (iNOS), suggesting that this compound might exhibit similar therapeutic properties.

The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases. Interaction studies are crucial for elucidating its mechanisms of action, which can lead to potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine:

  • Inhibition of iNOS : A study highlighted the potential of pyridine derivatives as inhibitors of iNOS, essential for managing conditions like inflammation and septic shock. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position significantly affect potency against iNOS .
  • Receptor Interaction : Another research focused on the interaction of similar compounds with CRF1 receptors, which are implicated in stress response pathways. The findings suggested that compounds like 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine could be developed as novel therapeutic agents for stress-related disorders .
  • Pharmacological Profiles : A comparative study assessed various pyridine derivatives, noting that those with branched alkyl chains exhibited enhanced binding affinity to specific receptors compared to their linear counterparts .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-AminopyridineSimple amino group on pyridineBasic structureModerate receptor activity
2,6-DiaminopyridineTwo amino groups at positions 2 and 6Increased reactivityStronger enzyme inhibition
6-Aminopyridin-2-yl(1-methylpiperidin-4-yl)methanoneContains a piperidine moietyPotential CNS activityNotable pharmacological effects

Synthesis and Applications

The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves multi-step organic synthesis techniques, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction . Its applications span across various fields, including medicinal chemistry and biochemical assays for studying receptor interactions.

Q & A

Q. Table 1. Key Physicochemical Properties of Structural Analogs

Property6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine (Analog Data)Reference Compound (6-Chloro-4-(trifluoromethyl)pyridin-2-amine)
Molecular Weight (g/mol)~193 (estimated)200.56
Density (g/cm³)~1.3 (predicted)1.507
Boiling Point (°C)~250 (estimated)252.2
LogP~1.8 (predicted)2.1
Solubility (DMSO)HighHigh
Source

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationExample from Literature
Chiral HPLCEnantiomeric excess determinationResolved (1S) and (1R) isomers of pyridinyl amines
LC-TOF Mass SpectrometryPurity and molecular weight confirmationValidated synthesis of bis-pyridinyl amines
Molecular Dynamics SimulationsTarget interaction profilingDNA-binding studies of platinum complexes

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